molecular formula C14H16N2O3 B1305856 Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate CAS No. 220394-91-2

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1305856
CAS No.: 220394-91-2
M. Wt: 260.29 g/mol
InChI Key: JBQXPARAPVCGFW-UHFFFAOYSA-N
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Description

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is an organic compound with the molecular formula C14H16N2O3. It is a derivative of tetrahydropyridine and contains both an isocyanate and a carboxylate functional group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate typically involves the reaction of benzyl alcohol with 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with amines to form urea derivatives.

    Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamate esters.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form urea derivatives.

    Alcohols: Used in addition reactions to form carbamate esters.

    Water: Used in hydrolysis reactions.

Major Products:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Esters: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate has the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of 260.29 g/mol. Its structure features an isocyanate functional group attached to a tetrahydro-1(2H)-pyridine ring, contributing to its reactivity and versatility in chemical reactions.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its isocyanate group can react with nucleophiles, facilitating the formation of urea derivatives that exhibit biological activity. For instance, research indicates that derivatives synthesized from this compound can target specific biological pathways, potentially leading to new therapeutic agents.

Interaction Studies

Studies have shown that this compound interacts with amino acids in proteins, which may alter protein function or stability. Understanding these interactions is crucial for assessing the compound's toxicity and therapeutic efficacy.

Organic Synthesis

This compound is valuable in organic synthesis due to its dual functional groups:

  • Benzyl Group : Can be selectively removed under various conditions, allowing further modifications.
  • Isocyanate Group : Engages in reactions with alkenes and alkynes, enabling the synthesis of substituted pyridines through cycloaddition reactions.

Case Study: Synthesis of Urea Derivatives

A notable application involves the reaction of this compound with primary amines to produce urea derivatives. These derivatives have been explored for their potential pharmacological properties, highlighting the compound's role in synthesizing biologically active molecules.

Materials Science

The reactivity of this compound extends to materials science, particularly in the development of polymers and coatings. The isocyanate functionality allows for cross-linking reactions, which are essential in creating durable materials.

Mechanism of Action

The mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Comparison with Similar Compounds

    Benzyl 4-isocyanato-1-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a tetrahydropyridine ring.

    4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene: Contains a benzothiophene ring instead of a tetrahydropyridine ring.

Uniqueness: Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is unique due to its combination of a tetrahydropyridine ring with an isocyanate and a carboxylate group

Biological Activity

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an isocyanate functional group, which is known to influence its reactivity and biological properties. The presence of the isocyanate group can facilitate interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound has been primarily linked to its ability to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is impaired.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against both AChE and BuChE. For instance, one study reported that certain synthesized compounds showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • In vitro assays using human neuroblastoma cells showed that this compound derivatives could enhance acetylcholine levels by inhibiting AChE and BuChE, leading to improved cognitive function in AD models .
    • Docking studies revealed that these compounds interact with key residues in the active sites of AChE and BuChE, supporting their role as dual inhibitors .
  • Structure-Activity Relationship (SAR) :
    • The modification of the benzyl group significantly affected the inhibitory potency. For example, compounds with electron-withdrawing groups on the benzyl moiety exhibited enhanced AChE inhibition compared to those with electron-donating groups .
    • A series of analogs were synthesized, revealing that specific structural features are crucial for optimal binding affinity and selectivity towards AChE over BuChE .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Target EnzymeSelectivity Ratio
BOP-15.90AChE> 20
BOP-81.11AChE> 15
BOP-98.90BuChE< 10

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate, and how can reaction yields be optimized?

The compound is synthesized via carbamate formation using benzyl chloroformate and a tetrahydro-1(2H)-pyridine precursor. Key steps include:

  • Reagent selection : Use anhydrous conditions and catalysts like triethylamine to activate the isocyanate group.
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., oligomerization of the isocyanate group) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Reported yields range from 50–70%, with optimization focusing on stoichiometric ratios and inert atmospheres .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the isocyanate group (e.g., absence of residual amine protons at δ 1.5–2.5 ppm) .
  • HPLC-MS : Detects impurities like hydrolyzed byproducts (e.g., benzyl alcohol derivatives) with a retention time of 8.2 min under reversed-phase conditions .
  • FT-IR : The isocyanate group shows a sharp peak at ~2250 cm1^{-1}, while the carbonyl (C=O) of the carboxylate appears at ~1700 cm1^{-1} .

Q. How should the compound be stored to ensure stability during experimental workflows?

  • Storage conditions : Keep under argon at –20°C in amber vials to prevent moisture-induced hydrolysis. Degradation occurs within 48 hours at room temperature in humid environments .
  • Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) and strong bases, which trigger rapid decomposition to benzyl alcohol and urea derivatives .

Advanced Research Questions

Q. What strategies mitigate competing reactions when using this compound in catalytic asymmetric syntheses?

The isocyanate group participates in [Rh(acac)(C2_2H4_4)2_2]-catalyzed conjugate additions. Key considerations:

  • Ligand design : Chiral phosphoramidite ligands (e.g., (S)-L2) improve enantioselectivity (up to 92% ee) by coordinating to the rhodium center and directing boronic acid addition .
  • Solvent effects : 1,4-Dioxane enhances reaction rates compared to THF due to better solubility of boroxine intermediates .
  • Byproduct analysis : GC-MS identifies dimerization byproducts (e.g., biuret derivatives), which are minimized by maintaining substrate concentrations below 0.1 M .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

  • Transition state analysis : DFT calculations (B3LYP/6-31G*) reveal a low energy barrier (~15 kcal/mol) for nucleophilic attack at the isocyanate carbon, favoring primary amine adducts over alcohols .
  • Solvent modeling : Polarizable continuum models (PCM) show acetonitrile stabilizes the transition state better than toluene, aligning with experimental yield improvements (~20% higher) .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

  • Discrepancies : Safety data sheets (SDS) from Combi-Blocks and TCI America list "no known hazards" , but structural analogs (e.g., benzyl bromides) show moderate cytotoxicity (IC50_{50} ~50 µM in HEK293 cells) .
  • Resolution : Conduct in vitro assays (e.g., MTT) using pure batches to isolate toxicity contributions from the isocyanate group vs. impurities. LC-MS monitors hydrolytic byproducts during testing .

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs) or biomaterials?

  • MOF synthesis : The isocyanate group reacts with amine-functionalized linkers (e.g., 2-aminoterephthalic acid) to form urea-based coordination polymers. BET surface areas reach ~800 m2^2/g, comparable to Zr-MOFs .
  • Bioconjugation : Coupling with lysine residues in proteins (pH 8.5, 4°C) achieves >80% labeling efficiency, verified by MALDI-TOF .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize Schlenk techniques for air-sensitive steps .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .
  • Safety protocols : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with HEPA filters .

Properties

IUPAC Name

benzyl 4-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQXPARAPVCGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379943
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220394-91-2
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(benzyloxycarbonyl)-4-piperidine carboxylic acid (7.90 g, 30 mmol) and DMF (0.023 ml) in dichloromethane (10 ml) was added oxalyl chloride (3.84 ml) at room temperature with stirring, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was concentrated under reduced pressure. To the concentrate was added toluene (50 ml) and the mixture was concentrated under reduced pressure. The procedure was repeated. A solution of the concentrate in acetone (10 ml) was added dropwise to a solution of sodium azide (4.88 g, 75 mmol) in water (25 ml)-acetone (25 ml) under ice cooling, and the mixture was stirred at the same temperature for 2 hours. To the mixture was added water (10 ml), ant the mixture was. extracted with toluene (100 ml×2). The organic layer was washed with saturated sodium chloride solution (20 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure the volume becomes to about 100 ml. The solution was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (7.99 g). To a solution of the compound obtained in Reference Example 1 (3.81 g, 10 mmol) and triethylamine (3.49 ml) in dichloromethane (100 ml) was added 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (3.90 g), with stirring at room temperature. The mixture was stirred at the same temperature for 3 days. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added a saturated aqueous solution of sodium hydrogencarbonate (50 ml) under ice cooling, and the mixture was extracted with ethyl acetate (50 ml×3). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 10 g, ethyl acetate/methanol=1/0 to 9/1), and the desired fraction was concentrated under reduced pressure to give the titled compound (5.54 g, 9.7 mmol, Yield 97%) as colorless oily substance.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

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